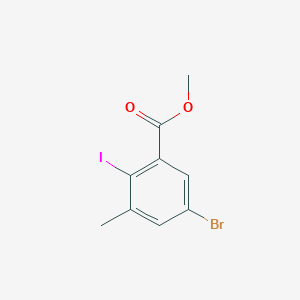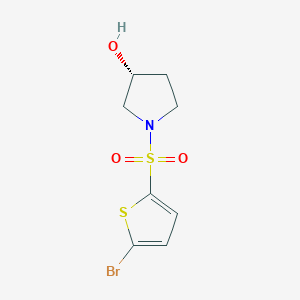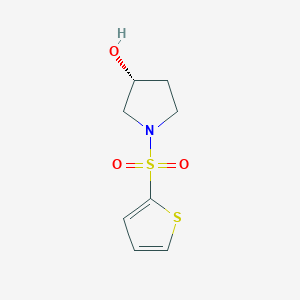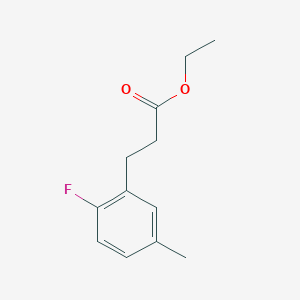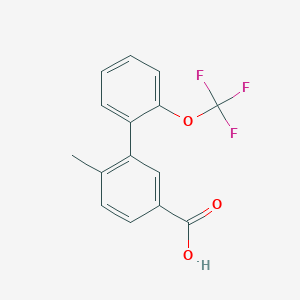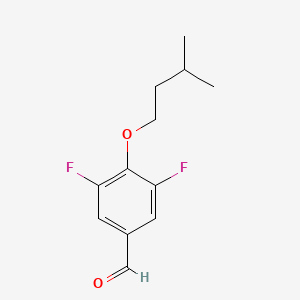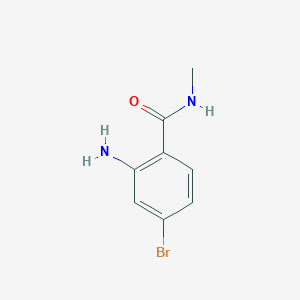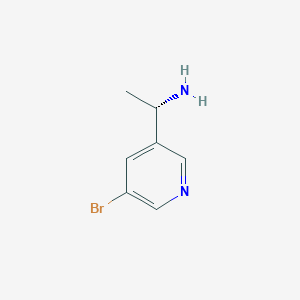
3,5-Difluoro-4-(hexyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H16F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a hexyloxy group at the 4 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(hexyloxy)benzaldehyde typically involves the introduction of the hexyloxy group to a difluorobenzaldehyde precursor. One common method is the etherification of 3,5-difluorobenzaldehyde with hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the hexyloxy linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 3,5-Difluoro-4-(hexyloxy)benzoic acid.
Reduction: 3,5-Difluoro-4-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Difluoro-4-(hexyloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents, particularly in the field of oncology where fluorinated compounds often exhibit enhanced biological activity.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(hexyloxy)benzaldehyde largely depends on its chemical reactivity and the specific context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
3,5-Difluorobenzaldehyde: Lacks the hexyloxy group, making it less lipophilic and potentially less reactive in certain contexts.
4-Hexyloxybenzaldehyde: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can further influence its reactivity and interactions.
Uniqueness: 3,5-Difluoro-4-(hexyloxy)benzaldehyde is unique due to the combination of fluorine atoms and the hexyloxy group, which together impart distinct chemical and physical properties
Propriétés
IUPAC Name |
3,5-difluoro-4-hexoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-5-6-17-13-11(14)7-10(9-16)8-12(13)15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTIAMVHBRLVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
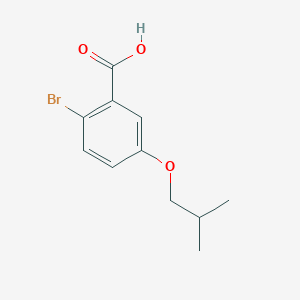

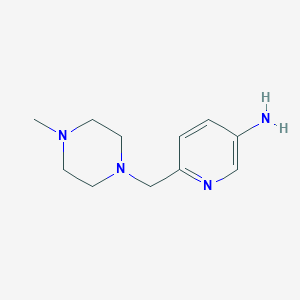
![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941511.png)
